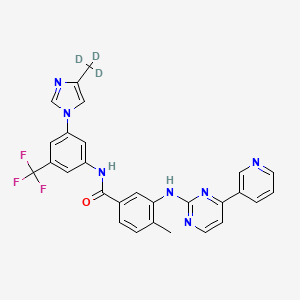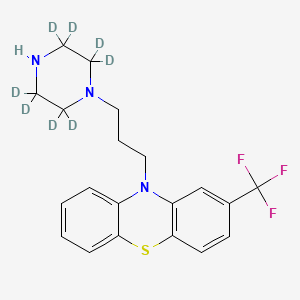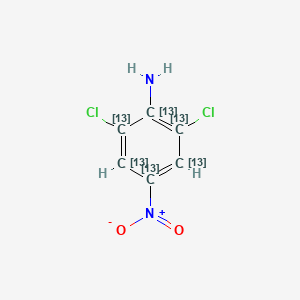![molecular formula C10H13N3O2 B564350 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal CAS No. 1185039-70-6](/img/structure/B564350.png)
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
DNA Adduct Formation : This compound, as well as its related chemicals, are known to form DNA adducts, contributing to their carcinogenic properties. In vitro studies have shown the formation of DNA adducts by 4-oxo-4-(3-pyridyl)-butanal, a related compound, suggesting structurally similar DNA adducts between these compounds (Schmeiser, Castonguay, & Wiessler, 1993).
Metabolic Pathways in Carcinogenesis : Studies on the metabolism of these compounds, especially in rat models, have revealed various metabolic pathways. These include alpha-hydroxylation, carbonyl reduction, and N-oxidation, leading to the formation of metabolites like 4-oxo-4-(3-pyridyl)butanal. These metabolic pathways are crucial for understanding the carcinogenic properties of these compounds (Hecht, Young, & Chen, 1980).
DNA Damage and Repair Mechanisms : The ability of these compounds to induce DNA single-strand breaks (SSB) and their repair mechanisms have been investigated. For instance, 4-oxo-4-(3-pyridyl)butanal was studied for its role in DNA damage and its subsequent repair, providing insights into the carcinogenic mechanisms of these compounds (Demkowicz-Dobrzański & Castonguay, 1991).
Mutagenicity Studies : The mutagenic activities of these compounds have been evaluated, providing evidence of their role in carcinogenesis. For example, studies have shown that the mutagenic activity of these compounds is related to the hydroxylation of specific carbon atoms, contributing to their activation as mutagens (Hecht, Lin, & Castonguay, 1983).
Inhibition Studies : Research has also focused on the inhibition of the metabolism of these compounds, which is crucial for their carcinogenic activity. For instance, studies on the inhibition of the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by isothiocyanates provide insights into potential ways to counteract the carcinogenic effects of these compounds (Smith et al., 1990).
Mechanism of Action
properties
IUPAC Name |
N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

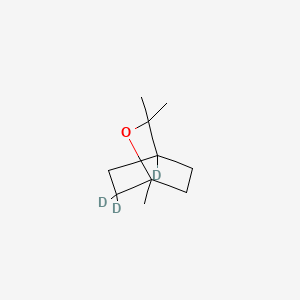


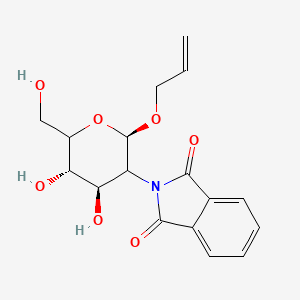

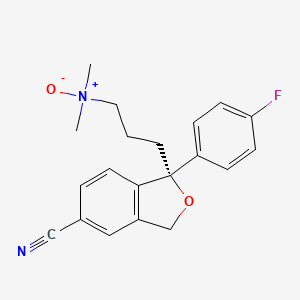
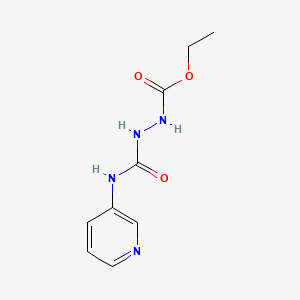
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)


